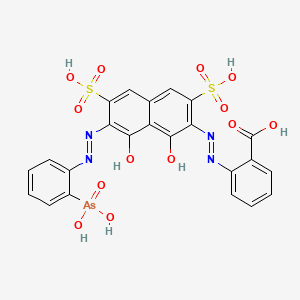

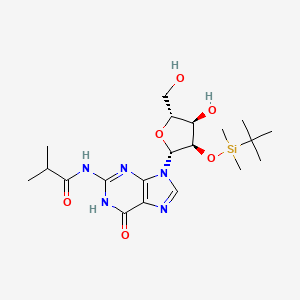

![molecular formula C11H7FN2O3S B1436657 2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 941869-58-5](/img/structure/B1436657.png)

2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid

Overview

Description

“2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid” is a compound with the CAS Number: 941869-58-5 . It has a molecular weight of 266.25 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7FN2O3S/c12-7-3-1-2-6(4-7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is solid in its physical form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found .Scientific Research Applications

1. Synthesis of Aminobenzophenones

- Summary of Application : This compound is used in the synthesis of aminobenzophenone derivatives via Friedel–Crafts benzoylation . Aminobenzophenone derivatives play a crucial role in organic synthesis and are known as important groups for anticancer therapy .

- Methods of Application : The process involves the use of copper triflate as a catalyst. The copper triflate could be easily recovered and reused without loss of catalytic activity . Both the use of ionic liquids and microwave heating turned out to be fruitful .

- Results or Outcomes : New derivatives are synthesized. The yields of product were only slightly decreased after each cycle (78, 75, and 74%) .

2. Synthesis of Benzothiazole Compounds

- Summary of Application : Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .

- Methods of Application : Different synthetic paths have been developed for the preparation of benzothiazole derivatives. Among them, the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method .

- Results or Outcomes : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

3. Proteomics Research

- Summary of Application : The compound “2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .

- Methods of Application : The specific methods of application in proteomics research can vary widely and would depend on the specific experiment being conducted .

- Results or Outcomes : The outcomes of this research could potentially contribute to our understanding of protein structures and functions, although specific results would depend on the particular study .

4. Synthesis of Fluorobenzophenone Derivatives

- Summary of Application : This compound could potentially be used in the synthesis of fluorobenzophenone derivatives via Friedel–Crafts benzoylation . Fluorobenzophenone derivatives are known as important groups for various chemical reactions .

- Methods of Application : The process involves the use of metal triflates in the process using aniline as substrate with benzoyl chloride .

- Results or Outcomes : New fluorobenzophenone derivatives are synthesized .

5. Proteomics Research

- Summary of Application : The compound “2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .

- Methods of Application : The specific methods of application in proteomics research can vary widely and would depend on the specific experiment being conducted .

- Results or Outcomes : The outcomes of this research could potentially contribute to our understanding of protein structures and functions, although specific results would depend on the particular study .

6. Synthesis of Fluorobenzophenone Derivatives

- Summary of Application : This compound could potentially be used in the synthesis of fluorobenzophenone derivatives via Friedel–Crafts benzoylation . Fluorobenzophenone derivatives are known as important groups for various chemical reactions .

- Methods of Application : The process involves the use of metal triflates in the process using aniline as substrate with benzoyl chloride .

- Results or Outcomes : New fluorobenzophenone derivatives are synthesized .

Safety And Hazards

properties

IUPAC Name |

2-[(3-fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3S/c12-7-3-1-2-6(4-7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAONUAYXPHZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)

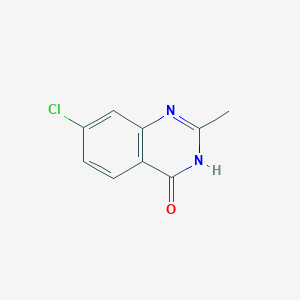

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436576.png)

![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile](/img/structure/B1436577.png)

![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1436583.png)

![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1436586.png)

![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436592.png)

![N-[(2,6-dichlorobenzyl)oxy]-N-[(hydroxyimino)methyl]urea](/img/structure/B1436597.png)